molecular formula C7H4KNO3S2 B2741135 Potassium benzo[d]thiazole-2-sulfonate CAS No. 65902-53-6

Potassium benzo[d]thiazole-2-sulfonate

Cat. No.: B2741135
CAS No.: 65902-53-6
M. Wt: 253.33
InChI Key: UYFMFNXUGVSAMH-UHFFFAOYSA-M
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Description

Potassium benzo[d]thiazole-2-sulfonate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium benzo[d]thiazole-2-sulfonate typically involves the condensation of 2-aminothiophenol with aldehydes, followed by oxidation. One common method includes the use of molecular sieves and pyridinium chlorochromate (PCC) on silica gel . Another approach involves the use of microwave irradiation to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles. These methods include the condensation of 2-aminobenzenethiol with aldehydes or ketones under mild conditions, such as room temperature and the use of environmentally friendly solvents .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium benzo[d]thiazole-2-sulfonate is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high solubility and specific binding interactions.

Properties

IUPAC Name

potassium;1,3-benzothiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMFNXUGVSAMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4KNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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